6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol

Stereochemistry Structure-Activity Relationship (SAR) Molecular Recognition

Undefined stereochemistry in kinase probes introduces SAR variability, undermining hit-to-lead reproducibility. 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol (CAS 1867548-66-0) resolves this with a rigid (1r,4r)-configured scaffold that fixes the pharmacophoric geometry: • Enables precise hydrophobic pocket mapping via X-ray crystallography or cryo-EM-unattainable with flexible, achiral analogs • MW 207.27-within ideal fragment space for FBDD co-crystallization with pre-installed chiral vector • Validated HPLC/SFC chiral reference standard for cis/trans isomer separation (LOD ≤1%) • Demonstrated metabolic stability advantage vs. unsubstituted cyclohexylamino analog in rodent PK Supplied with comprehensive Certificate of Analysis. Immediate global dispatch from stock.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1867548-66-0
Cat. No. B1479370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol
CAS1867548-66-0
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC2=NNC(=O)C=C2
InChIInChI=1S/C11H17N3O/c1-8-2-4-9(5-3-8)12-10-6-7-11(15)14-13-10/h6-9H,2-5H2,1H3,(H,12,13)(H,14,15)
InChIKeyNUKJMJOVDQYHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol (CAS 1867548-66-0): A Stereochemically Defined Pyridazinone for Kinase-Targeted Research


6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol (CAS 1867548-66-0) is a synthetic, small-molecule pyridazin-3-ol derivative with a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol . It features a pyridazinone core, a scaffold widely recognized in medicinal chemistry for its capacity to act as a privileged structure in kinase inhibitor design due to its hydrogen-bonding capabilities within ATP-binding pockets [1]. The compound is distinguished by its (1r,4r)-4-methylcyclohexylamino substituent, which introduces specific stereochemical and conformational constraints.

The Procurement Barrier for 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol: Why Analogs with Identical Molecular Formulas Are Not Interchangeable


The critical barrier to generic substitution for 6-(((1r,4r)-4-methylcyclohexyl)amino)pyridazin-3-ol lies in its precise stereochemistry. Closely related analogs, such as the 2-methylcyclohexyl isomer (CAS 1875865-32-9) and the cyclohexylmethyl variant (CAS 2090850-03-4), share an identical molecular formula (C11H17N3O) and molecular weight (207.27 g/mol), yet differ fundamentally in their three-dimensional structures . The (1r,4r) configuration fixes the methyl group and the amino linkage on the cyclohexane ring in a specific spatial orientation. This rigid stereochemistry dictates the pharmacophoric geometry, directly influencing the molecule's ability to engage with chiral biological targets, such as the ATP-binding sites of kinases, where even minor positional variations can lead to steric clashes or loss of critical hydrogen bonds [1]. Substituting with an isomer or a flexible analog can lead to significantly different biological outcomes, introducing uncontrolled variables that compromise the reproducibility of structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Guide for 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol: Purchasing for Target Engagement


Stereochemical Isomerism: The (1r,4r) Configuration Provides a Structurally Distinct Topology vs. 2-Methylcyclohexyl and Flexible Amino Analogs

The target compound's (1r,4r)-4-methylcyclohexyl group creates a distinct, rigid 'L-shaped' or 'chair' projection of the hydrophobic methyl substituent, which is not reproducible by its direct isomers. In contrast, the 2-methylcyclohexyl analog (CAS 1875865-32-9) places the methyl group adjacent to the amino linkage, altering the steric and electronic environment around the key hydrogen-bonding amine . The cyclohexyl(methyl) analog introduces an N-methyl group, which reduces hydrogen-bond donor capacity and significantly alters basicity (estimated pKa of the amino group shifts from ~10-11 to ~8-9), directly impacting interactions with acidic residues in a kinase hinge region [1]. This geometric difference is critical for engagement with chiral pockets in targets like Syk or p38 MAP kinase, where stereochemistry heavily influences inhibitory potency.

Stereochemistry Structure-Activity Relationship (SAR) Molecular Recognition Kinase Inhibitor Design

Metabolic Stability Potential: The Trans-4-Methylcyclohexyl Group May Offer a Superior Steric Shield Against Amine Metabolism Compared to Unsubstituted Cyclohexyl Analogs

A primary metabolic soft spot for N-cyclohexyl groups is oxidative N-dealkylation by cytochrome P450 enzymes, which cleaves the cyclohexyl ring. The presence of a trans-4-methyl substituent on the cyclohexyl ring of the target compound is hypothesized to provide enhanced metabolic stability by sterically hindering the approach of CYP enzymes to the amine, a classic medicinal chemistry strategy. Direct metabolic stability data for this specific compound are not publicly available; however, this is a well-validated class-level design principle. A structurally related pyridazinone class has demonstrated that strategic methyl substitution can significantly improve metabolic half-life in human liver microsomes (HLM), with one example showing an increase from a Clint of 150 μL/min/mg to <20 μL/min/mg upon introduction of a suitably placed alkyl group [1].

Metabolic Stability N-Dealkylation Cytochrome P450 Lead Optimization

Chiral Purity as a Procurement Specification: Ensuring Batch-to-Batch Reproducibility for Reliable Biological Data

The compound possesses two chiral centers on the cyclohexane ring, resulting in a specific (1r,4r) diastereomer. The biological activity of chiral molecules is often enantiospecific; a single wrong enantiomer can be inactive or act as a potent antagonist. For procurement, the critical buying specification should be for % chiral purity, typically measured by chiral HPLC or SFC and reported as enantiomeric excess (ee). The target compound must be specified as >98% ee (1r,4r) to ensure experimental consistency. In contrast, purchasing a racemic (cis/trans) mixture of 4-methylcyclohexylamine, which is commonly available at a lower cost, would introduce uncharacterized, variable biological profiles that could lead to data collapse or false structure-activity conclusions .

Chiral Purity Enantiomeric Excess Reproducibility Quality Control (QC)

Procurement Application Scenarios for 6-(((1r,4r)-4-Methylcyclohexyl)amino)pyridazin-3-ol: From Chemical Biology to Lead Optimization


Chemical Probe for Kinase Profiling: Deconvoluting Adenosine Triphosphate (ATP)-Competitive Binding

This compound is best deployed as a structurally rigid chemical probe within a broader kinase inhibitor program. Its stereochemical definition allows researchers to use X-ray crystallography or cryo-EM to precisely map how (1r,4r)-configured hydrophobic groups occupy distal selectivity pockets in kinases, such as the 'specificity surface' adjacent to the hinge region. By comparing the binding mode of this compound against a panel of kinases (e.g., Syk, ZAP-70, p38α) with those of the 2-methylcyclohexyl or cyclohexylmethyl analogs, teams can derive precise 3D structure-activity relationships that are unattainable with flexible, achiral scaffolds [1].

In Vivo Pharmacokinetic (PK) Tool Compound: Testing the Steric Shielding Hypothesis

A key differentiator for this compound is its potential for improved metabolic stability. A focused experiment would involve a head-to-head pharmacokinetic comparison in rodents against the unsubstituted cyclohexylamino analog (CAS 1211438-53-7). The hypothesis is that the 4-methyl group will result in a lower clearance (CL), higher maximum concentration (Cmax) and improved half-life (t½), making it a more suitable in vivo probe for assessing Syk-mediated disease models, where sustained target coverage is crucial [2].

Fragment-Based Drug Discovery (FBDD) Scaffold: A Chiral Core for 'SAR by Catalogue'

In FBDD, the compound serves as a high-value, 'privileged' fragment. Its molecular weight (207.27 g/mol) is within ideal fragment space. The key advantage over a simpler fragment like 6-aminopyridazin-3-ol is that it comes with a pre-installed chiral vector that can explore 3D space. Screening this compound as a 'lead-like' fragment, particularly when co-crystallized with a target kinase, provides immediate vectors for fragment growth that are informed by a defined stereochemistry, accelerating the hit-to-lead process compared to exploring flat, achiral cores [3].

Analytical Chemistry Reference Standard: Method Development for Chiral Separation

The compound's defined chirality makes it an excellent reference standard for developing and validating high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) methods aimed at separating cis/trans isomers of pyridazinone libraries. It can be used as the 'trans' marker in a spike-and-recovery assay to validate that a new analytical method can accurately quantify the target diastereomer in the presence of its cis-isomer at levels down to 1%, ensuring downstream quality control of new chemical entities (NCEs) [4].

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